molecular formula C21H20ClN3O3S B2449631 N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide CAS No. 721416-43-9

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide

Cat. No. B2449631
CAS RN: 721416-43-9
M. Wt: 429.92
InChI Key: BEPRMYMHARNHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide” is a chemical compound with the CAS Number: 721416-43-9 . It is available for purchase and used for pharmaceutical testing .

Safety and Hazards

Specific safety information and hazards associated with “N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide” are not provided in the search results . For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Mechanism of Action

Target of Action

The primary target of N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide is the Receptor for Advanced Glycation End products (RAGE) . RAGE is a multi-ligand receptor of the immunoglobulin superfamily of cell surface molecules, which plays a significant role in inflammatory responses .

Mode of Action

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide acts as a specific inhibitor of RAGE . It inhibits the binding of Amyloid-beta (Aβ) to the V domain of RAGE . In cells expressing RAGE, it suppresses the cellular stress induced by Aβ40 and Aβ42 . It also inhibits the binding of other ligands to RAGE, such as S100B, AGE, and HMGB1 .

Biochemical Pathways

The compound’s interaction with RAGE affects several biochemical pathways. By inhibiting the binding of Aβ and other ligands to RAGE, it potentially interferes with the long-term tissue damage mediated by RAGE, which is observed in models of diabetes, immune/inflammatory diseases, and Alzheimer’s disease .

Pharmacokinetics

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide is non-toxic and can cross the blood-brain barrier . This property enhances its bioavailability in the brain, making it effective in targeting neurological disorders.

Result of Action

The compound effectively controls the development of Aβ-mediated brain disease, related neurovascular dysfunction, and cognitive impairment in 17-month-old APPsw/0 mice with Aβ and amyloid lesions . This is achieved by inhibiting RAGE in the brain and the blood-brain barrier .

properties

IUPAC Name

N-benzyl-4-chloro-N-[[4-(hydrazinecarbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c22-19-10-12-20(13-11-19)29(27,28)25(14-16-4-2-1-3-5-16)15-17-6-8-18(9-7-17)21(26)24-23/h1-13H,14-15,23H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPRMYMHARNHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)NN)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.